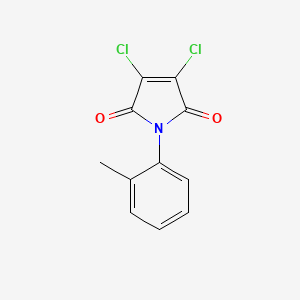

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)-

Description

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)- is a maleimide derivative characterized by a dichlorinated pyrrole-2,5-dione core substituted with a 2-methylphenyl group at the 1-position. Maleimides are known for their electrophilic reactivity, making them valuable in medicinal chemistry, agrochemicals, and materials science. The dichloro substitution at the 3,4-positions enhances the compound’s electron-withdrawing properties, while the 2-methylphenyl group introduces steric and electronic effects that influence solubility, stability, and biological interactions.

Properties

CAS No. |

52106-41-9 |

|---|---|

Molecular Formula |

C11H7Cl2NO2 |

Molecular Weight |

256.08 g/mol |

IUPAC Name |

3,4-dichloro-1-(2-methylphenyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C11H7Cl2NO2/c1-6-4-2-3-5-7(6)14-10(15)8(12)9(13)11(14)16/h2-5H,1H3 |

InChI Key |

PKWFZHFRFXPZFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichloromaleic anhydride with 2-methylaniline under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like triethylamine. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Research into its pharmacological effects has shown promise in the treatment of various diseases. Its derivatives are being explored for their potential as therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)-, with comparative insights into their structural features, properties, and applications:

Key Observations:

This positional difference may influence binding to biological targets or crystal packing. Fluoroimide (4-fluorophenyl analog) demonstrates the role of electronegative substituents in enhancing herbicidal activity, likely through improved target interaction or metabolic stability .

Halogenation and Electronic Effects :

- Dichloro substitution at the 3,4-positions is conserved across analogs, enhancing electrophilicity of the maleimide ring. However, additional halogenation (e.g., pentafluorophenyl in ) increases lipophilicity, which may improve membrane permeability in agrochemical applications.

Functional Group Additions: The trifluoromethylphenylamino group in MI-1 introduces hydrogen-bonding and hydrophobic interactions critical for kinase inhibition, a feature absent in the target compound. Azo groups in bis maleimides extend π-conjugation, improving corrosion inhibition via enhanced adsorption on metal surfaces.

Synthetic Considerations :

- Synthesis of analogs often involves nucleophilic substitution (e.g., aryl amines reacting with dichloromaleic anhydride) or coupling reactions (e.g., azo-bridging in ). The target compound’s synthesis may follow similar pathways, with DMSO and potassium carbonate used for substitutions .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3,4-dichloro-1-(2-methylphenyl)-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

- Methodology :

- Cyclization of Precursors : Utilize base-assisted cyclization of substituted aryl amines or phenols with carbonyl-containing intermediates. For example, describes the synthesis of pyrrol-2-ones via cyclization of hydroxy-pyrrolidinones with aryl amines (e.g., using 46% yield conditions) .

- Chlorination Optimization : Introduce chlorine substituents via electrophilic aromatic substitution using chlorinating agents (e.g., Cl₂ or SO₂Cl₂) under controlled temperatures (e.g., 0–5°C to minimize side reactions).

- Catalysis : Consider Lewis acids (e.g., AlCl₃) to enhance regioselectivity during dichloro substitution.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to identify substituent patterns (e.g., aromatic protons at δ 7.44–7.52 ppm in ) and confirm the pyrrole-dione backbone .

- FT-IR : Detect carbonyl stretches (e.g., ~1700 cm⁻¹ for the dione moiety) and C-Cl bonds (~700 cm⁻¹) as in and .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 379.1005 in ) .

- Data Interpretation : Compare spectral data with structurally similar compounds (e.g., fluoroimide in ) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

- Handling Guidelines :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 1 eye irritant per ) .

- Ventilation : Work in a fume hood due to potential dust generation (avoid inhalation; ).

- Waste Disposal : Follow institutional guidelines for halogenated organic waste.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets (as in ) to predict electrophilic/nucleophilic sites .

- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to assess stability and charge-transfer potential.

- Applications : Correlate computational data with experimental reactivity (e.g., susceptibility to nucleophilic attack at the 3,4-dichloro positions).

Q. How does the 2-methylphenyl substituent influence the compound’s reactivity compared to analogs (e.g., 4-fluorophenyl derivatives)?

- Comparative Analysis :

- Steric Effects : The ortho-methyl group may hinder rotation, increasing steric hindrance in reactions (contrast with para-substituted analogs in and ) .

- Electronic Effects : Electron-donating methyl groups vs. electron-withdrawing fluorine alter aromatic ring reactivity (e.g., slower electrophilic substitution in methylphenyl derivatives).

- Experimental Validation : Perform kinetic studies on halogen displacement reactions with nucleophiles (e.g., NaOMe in DMF).

Q. What thermodynamic considerations are critical for optimizing its synthesis?

- Thermochemical Data :

- Reaction Enthalpy : Use calorimetry or computational ΔrH° values (per ) to assess exothermicity/endothermicity of key steps (e.g., cyclization) .

- Solvent Selection : High-boiling solvents (e.g., DMF) may favor cyclization at elevated temperatures (e.g., 100°C).

- Byproduct Management : Monitor side reactions (e.g., over-chlorination) via GC-MS or in situ IR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.